Cas no 19913-01-0 (Futoenone)

Futoenone structure
Product name:Futoenone
Futoenone Chemical and Physical Properties
Names and Identifiers
-
- Futoenone
- (2S,4S,5R,5aS)-4-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methanobenzo[b]oxepin-8-one
- (2alpha,4alpha,5beta,5aalpha)-(-)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- [ "" ]
- OAS 1136
- (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
- SCHEMBL3468519
- CHEBI:132647
- HY-N3914
- BDBM50213210
- CS-0024447
- (-)-Futoenone
- (2R,4R,5S,5aR)-rel-(-)-4-(1,3-benzodioxol-5-yl)-2,3,4,5- tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-benzoepin-8-one
- CHEMBL295191
- DTXSID201107665
- (2S,4S,5R,5aS)-4-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methano-1-benzoxepin-8-one
- 19913-01-0
- (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- AKOS032949051
- SXHVHWXETMBKPP-KXXATPMCSA-N
- DA-73593
-
- Inchi: InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
- InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
- SMILES: C[C@H]1[C@]23C[C@]([H])(C[C@@H]1C4=CC=C5OCOC5=C4)OC2=CC(C(OC)=C3)=O
Computed Properties
- Exact Mass: 340.13100
- Monoisotopic Mass: 340.13107373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 197 ºC
- Boiling Point: 522.6±50.0 °C at 760 mmHg
- Flash Point: 231.5±30.2 °C
- Solubility: Almost insoluble (0.088 g/l) (25 º C),
- PSA: 53.99000
- LogP: 3.31090
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Futoenone Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD298882)
Futoenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5mg |
Futoenone |
19913-01-0 | ,96.5% | 5mg |
¥5280.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5 mg |
Futoenone |
19913-01-0 | 5mg |
¥5280.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4088-1 mg |
Futoenone |
19913-01-0 | 1mg |
¥2675.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4088-5mg |
Futoenone |
19913-01-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN4088-5 mg |
Futoenone |
19913-01-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN4088-1 mL * 10 mM (in DMSO) |
Futoenone |
19913-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AE97261-5mg |
Futoenone |
19913-01-0 | 96.5% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4088-1 ml * 10 mm |
Futoenone |
19913-01-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
Futoenone Related Literature
-
R. S. Ward Chem. Soc. Rev. 1982 11 75
-
R. S. Ward Nat. Prod. Rep. 1995 12 183
-
William S. Murphy,Sompong Wattanasin Chem. Soc. Rev. 1983 12 213
-
Donald A. Whiting Nat. Prod. Rep. 2001 18 583
19913-01-0 (Futoenone) Related Products
- 155551-61-4(3a-Epiburchellin)
- 38276-59-4( )
- 57457-99-5(2-Epi-3a-epiburchellin)
- 302905-01-7(4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether)
- 1804985-46-3(5-(Bromomethyl)-3-cyano-2-(difluoromethyl)pyridine)
- 2034245-98-0(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)
- 1691002-53-5(methyl 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxylate)
- 1805328-15-7(3-(Chloromethyl)-2-(difluoromethyl)pyridine-5-carboxylic acid)
- 1251564-55-2(2-{4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}-N-(2-methoxyphenyl)acetamide)
- 2171276-56-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,6-difluorobenzoic acid)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
